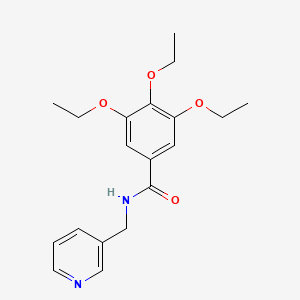

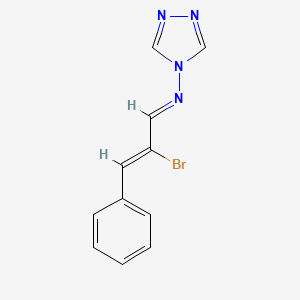

![molecular formula C18H22N2O3 B5523631 7-[(5-甲氧基-1H-吲哚-2-基)羰基]-2-氧杂-7-氮杂螺[4.5]癸烷](/img/structure/B5523631.png)

7-[(5-甲氧基-1H-吲哚-2-基)羰基]-2-氧杂-7-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

For example, (5-Methoxy-1H-indol-2-yl)(phenyl)methanone, a related compound, is a solid at room temperature and should be stored in a dry place, under -20C .科学研究应用

螺氨基醇的合成方法

螺环化合物,如1-氧杂-7-氮杂螺[4.5]癸烷,是天然和合成产物中发现的核心,表现出显着的生物活性。其骨架的复杂性和新颖性使其成为化学合成中具有挑战性但又引人入胜的目标。已经开发了不同的策略来合成这些螺氨基醇,突出了它们在有机化学领域的重要性以及在开发药理活性化合物中的潜在应用 (Sinibaldi & Canet, 2008)。

氟代衍生物的抗惊厥活性

对氟代N-苯基和N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物的研究已在特定试验中证明了有希望的抗惊厥活性。这表明螺环化合物在治疗癫痫和其他癫痫发作疾病中具有潜在的治疗应用。氟或三氟甲基取代基的引入已被证明可以增强抗惊厥活性,这突出了药物化学中结构修饰的重要性 (Obniska et al., 2006)。

螺缩醛烯醇醚的对映选择性合成

螺缩醛烯醇醚的对映选择性合成展示了螺环化合物在有机合成中的多功能性,能够产生具有特定立体化学构型的化合物。这些合成方法在开发具有潜在生物活性的复杂分子的应用中 (Toshima et al., 1998)。

导致螺衍生物的臭氧化反应

涉及特定前体的臭氧化反应已被用于合成N-甲氧基-1,2-二氧杂-4-氮杂螺[4.5]癸烷,突出了构建螺框架的创新方法。该方法展示了利用臭氧化产生生物相关螺环化合物的潜力 (Griesbaum et al., 1998)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-14-3-4-15-13(9-14)10-16(19-15)17(21)20-7-2-5-18(11-20)6-8-23-12-18/h3-4,9-10,19H,2,5-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNZBPFNFMSREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCC4(C3)CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)